![molecular formula C6H7ClO2 B1315618 3,6-Dihydro-2H-pyran-4-carbonyl chloride CAS No. 99338-34-8](/img/structure/B1315618.png)
3,6-Dihydro-2H-pyran-4-carbonyl chloride
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Description
3,6-Dihydro-2H-pyran-4-carbonyl chloride is an organic compound . It is a heterocyclic compound with the molecular formula C6H7ClO2. It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of 3,6-Dihydro-2H-pyran-4-carbonyl chloride consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms. The structure is also related to dihydropyran, which refers to two heterocyclic compounds with the formula C5H8O .Scientific Research Applications
Chemical Synthesis and Structural Analysis
3,6-Dihydro-2H-pyran-4-carbonyl chloride is involved in a variety of chemical reactions that lead to the formation of complex molecules with potential applications in materials science and organic synthesis. For instance, the reaction of 3,4-dihydro-2H-pyran with oxalyl chloride, under specific conditions, can produce keto esters, pyran-3-carboxylic acid derivatives, or an unexpected bicyclic acetal containing a vinyl chloride moiety. The structure and formation mechanism of these products have been elucidated through single-crystal X-ray structure analysis (Schmidt et al., 2010).
Cycloaddition Reactions
Cycloaddition reactions represent a cornerstone in the synthesis of cyclic compounds from linear precursors. For example, Lewis acid-catalyzed intermolecular [4 + 2] cycloadditions of 3-alkoxycyclobutanones to aldehydes and ketones have been reported, showcasing the versatility of pyran derivatives in synthesizing bicyclic and tricyclic structures with significant regio- and diastereoselectivity. This methodology has been extended to one-pot syntheses of dihydro-gamma-pyrones, demonstrating the broad utility of pyran derivatives in organic synthesis (Matsuo et al., 2008).
Derivative Synthesis and Applications
The synthesis of ethyl 6-(4-chlorophenyl)-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-5-carboxylate illustrates the utility of dihydro-2H-pyran derivatives in constructing molecules with intricate molecular architectures. These structures exhibit unique crystal packing features, such as weak intermolecular interactions that form a three-dimensional network, highlighting their potential in the development of materials with specific physical properties (Sharmila et al., 2017).
Catalysis and Synthesis Enhancement
The development of new synthetic methodologies often leverages the unique reactivity of pyran derivatives. For example, antimony chloride doped on hydroxyapetite has been used as an efficient catalyst for the stereoselective one-pot synthesis of trans-pyrano[3,2-c]quinolines from anilines, benzaldehydes, and 3,4-dihydro-2H-pyran. This approach not only demonstrates the synthetic utility of pyran derivatives but also highlights advancements in catalysis that enhance the efficiency and selectivity of multi-component reactions (Mahajan et al., 2006).
Advanced Materials and Molecular Probes
The structural versatility of 3,6-dihydro-2H-pyran derivatives is also exploited in the synthesis of advanced materials and molecular probes. For instance, the synthesis of labeled TAK779, a potent CCR5 antagonist, with site-specific (13)C labeling, exemplifies the application of pyran derivatives in the development of molecular probes for biological studies. This approach facilitates the exploration of molecular interactions and mechanisms of action at a detailed level, contributing to the advancement of medicinal chemistry and drug discovery (Konno et al., 2009).
properties
IUPAC Name |
3,6-dihydro-2H-pyran-4-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c7-6(8)5-1-3-9-4-2-5/h1H,2-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLYANOLZJZUQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540089 |
Source
|
Record name | 3,6-Dihydro-2H-pyran-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dihydro-2H-pyran-4-carbonyl chloride | |
CAS RN |
99338-34-8 |
Source
|
Record name | 3,6-Dihydro-2H-pyran-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70540089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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